molecular formula C12H12BrF2NO B8153068 5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide

5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide

Cat. No.: B8153068
M. Wt: 304.13 g/mol
InChI Key: ZLENOXNUBKDUFW-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide is a synthetic organic compound characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide typically involves the following steps:

    Formation of Difluorocyclobutyl Group: The difluorocyclobutyl group is synthesized through a cycloaddition reaction involving a suitable difluorocarbene precursor.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated benzene derivative with 3,3-difluorocyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
  • 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide

Uniqueness

5-Bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide is unique due to its specific combination of a bromine atom, difluorocyclobutyl group, and methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-(3,3-difluorocyclobutyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c1-7-2-3-8(13)4-10(7)11(17)16-9-5-12(14,15)6-9/h2-4,9H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLENOXNUBKDUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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